3,5-Bis(bromomethyl)benzoic acid 3,5-Bis(bromomethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 94111-75-8
VCID: VC3765458
InChI: InChI=1S/C9H8Br2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H,4-5H2,(H,12,13)
SMILES: C1=C(C=C(C=C1CBr)C(=O)O)CBr
Molecular Formula: C9H8Br2O2
Molecular Weight: 307.97 g/mol

3,5-Bis(bromomethyl)benzoic acid

CAS No.: 94111-75-8

Cat. No.: VC3765458

Molecular Formula: C9H8Br2O2

Molecular Weight: 307.97 g/mol

* For research use only. Not for human or veterinary use.

3,5-Bis(bromomethyl)benzoic acid - 94111-75-8

Specification

CAS No. 94111-75-8
Molecular Formula C9H8Br2O2
Molecular Weight 307.97 g/mol
IUPAC Name 3,5-bis(bromomethyl)benzoic acid
Standard InChI InChI=1S/C9H8Br2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H,4-5H2,(H,12,13)
Standard InChI Key RZTUPNXWTOBHSY-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1CBr)C(=O)O)CBr
Canonical SMILES C1=C(C=C(C=C1CBr)C(=O)O)CBr

Introduction

Chemical Properties and Structure

3,5-Bis(bromomethyl)benzoic acid is characterized by a benzoic acid core with two bromomethyl groups at the 3 and 5 positions of the benzene ring. This arrangement creates a symmetrical molecule with specific reactivity patterns that make it valuable in synthetic chemistry.

Basic Information and Identifiers

PropertyValue
IUPAC Name3,5-bis(bromomethyl)benzoic acid
CAS Registry Number94111-75-8
MDL NumberMFCD22492793
Molecular FormulaC9H8Br2O2
Molecular Weight307.97 g/mol
ChemSpider ID261361
Monoisotopic Mass305.889104
SMILES NotationO=C(O)C1=CC(CBr)=CC(CBr)=C1

Physical and Chemical Properties

The physical and chemical characteristics of 3,5-Bis(bromomethyl)benzoic acid determine its behavior in chemical reactions and influence its handling requirements.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateYellow powder
Melting Point95-97 °C
Typical Commercial Purity95%

The presence of the bromomethyl groups enhances the compound's reactivity, making it particularly valuable in synthetic applications due to their susceptibility to nucleophilic substitution reactions. The carboxylic acid group provides additional functionality for various transformations, including esterification and amide formation.

Synthesis Methods

The synthesis of 3,5-Bis(bromomethyl)benzoic acid typically involves a multi-step process starting from simpler precursors. One common methodology begins with 3,5-dimethylbenzoic acid or similar derivatives.

Synthetic Route Overview

A typical synthetic pathway includes:

  • Starting with 3,5-dimethylbenzoic acid as the base material

  • Performing radical bromination of the methyl groups

  • Purification of the resulting product to achieve the desired purity

The radical bromination process is a critical step in the synthesis, typically conducted under carefully controlled conditions to ensure selective dibromination at the benzylic positions. This selectivity is achieved due to the stability of the intermediate radicals formed during the reaction.

Applications and Research Uses

3,5-Bis(bromomethyl)benzoic acid has found applications across multiple fields due to its unique structure and reactivity profile.

Materials Science Applications

The compound has demonstrated significant utility in materials science research, particularly in the development of:

  • Coordination polymers with unique structural properties

  • Metal-organic frameworks with specialized functions

  • Crosslinked polymeric materials for various applications

Research has focused on the compound's role in synthesizing materials with unique optical and catalytic properties. For instance, coordination polymers derived from 3,5-bis(bromomethyl)benzoic acid have been used as photocatalysts for the decomposition of antibiotics.

Synthetic Applications

As a bifunctional molecule, 3,5-Bis(bromomethyl)benzoic acid serves as a versatile building block in organic synthesis:

  • The bromomethyl groups function as excellent leaving groups for nucleophilic substitution reactions

  • The carboxylic acid moiety allows for further derivatization through various transformations

  • The rigid aromatic core provides structural stability to resulting compounds

Biological Applications

In biochemical research, the compound has found utility as:

  • A cysteine crosslinking agent for protein modification

  • A precursor in the synthesis of potentially bioactive compounds

Table 3: Key Application Areas of 3,5-Bis(bromomethyl)benzoic acid

FieldApplications
Materials ScienceCoordination polymers, photocatalysts, metal-organic frameworks
Organic SynthesisBuilding block for complex molecules, intermediates for further reactions
BiochemistryProtein crosslinking, synthesis of bioactive compounds

Related Compounds

The chemical landscape surrounding 3,5-Bis(bromomethyl)benzoic acid includes several related compounds with similar structures but different functional properties.

Structural Derivatives

One notable derivative is the ethyl ester of 3,5-Bis(bromomethyl)benzoic acid (ethyl 3,5-bis(bromomethyl)benzoate), which maintains the reactive bromomethyl groups while featuring an ester instead of the free carboxylic acid . This modification affects solubility properties and reactivity patterns while preserving the core structural features that make the parent compound valuable in synthetic applications.

Table 4: Comparison of 3,5-Bis(bromomethyl)benzoic acid and Its Ethyl Ester

Property3,5-Bis(bromomethyl)benzoic acidEthyl 3,5-bis(bromomethyl)benzoate
Molecular FormulaC9H8Br2O2C11H12Br2O2
Molecular Weight307.97 g/mol336.02 g/mol
CAS Number94111-75-8146085-71-4
Key DifferenceFree carboxylic acidEsterified carboxylic acid
AspectRecommendation
Storage Temperature2-8 °C
Storage AtmosphereInert (e.g., nitrogen or argon)
Light ExposureStore in the dark to prevent decomposition
Protective EquipmentChemical-resistant gloves, safety glasses, lab coat
Respiratory ProtectionUse in well-ventilated areas or under fume hood

The compound should be handled with care due to its classification as a hazardous substance. Exposure should be minimized, and appropriate personal protective equipment should be used at all times when working with this material.

SupplierCatalog InformationTypical Purity
Advanced ChemBlocksCatalog ID: W17303695%
Sigma-AldrichProduct code: AMBH9884b861Not specified
VulcanChemVCID: VC3765458Research grade

Scientists seeking this compound for research purposes should verify the purity requirements for their specific applications and consult the current product specifications from suppliers before purchase.

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